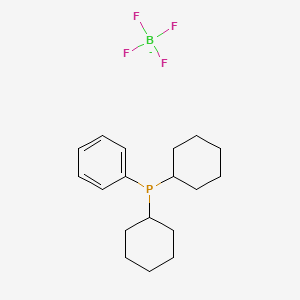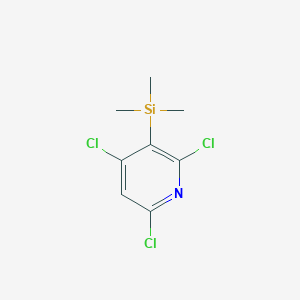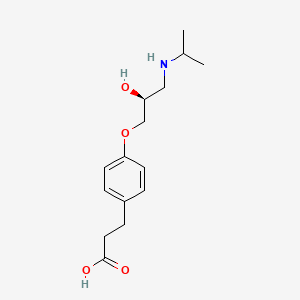
(S)-Esmolol Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Esmolol Acid is a metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for its rapid onset and short duration of action, making it ideal for acute control of heart rate and blood pressure. This compound is formed through the hydrolysis of Esmolol and retains some of the pharmacological properties of its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Esmolol Acid typically involves the hydrolysis of Esmolol. This process can be carried out under acidic or basic conditions. The reaction involves breaking the ester bond in Esmolol to form this compound and methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The hydrolysis reaction is optimized for temperature, pH, and reaction time to maximize the production efficiency.
化学反応の分析
Types of Reactions: (S)-Esmolol Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-Esmolol Acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: It helps in studying the metabolic pathways of beta-blockers and their effects on biological systems.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Esmolol, aiding in the development of new beta-blockers.
Industry: It is used in the pharmaceutical industry for quality control and formulation development of Esmolol-based medications.
作用機序
(S)-Esmolol Acid exerts its effects by interacting with beta-1 adrenergic receptors, similar to its parent compound, Esmolol. It inhibits the action of catecholamines (like adrenaline and noradrenaline) on these receptors, leading to a decrease in heart rate and blood pressure. The molecular pathway involves the inhibition of cyclic AMP (cAMP) production, which reduces the intracellular calcium levels, ultimately leading to decreased cardiac contractility and heart rate.
類似化合物との比較
Propranolol Acid: A metabolite of Propranolol, another beta-blocker.
Metoprolol Acid: A metabolite of Metoprolol, used for similar clinical indications.
Atenolol Acid: A metabolite of Atenolol, another cardioselective beta-blocker.
Comparison: (S)-Esmolol Acid is unique due to its rapid onset and short duration of action, which is a characteristic inherited from its parent compound, Esmolol. This makes it particularly useful in acute clinical settings where quick and reversible control of heart rate and blood pressure is required. Other beta-blocker metabolites, like Propranolol Acid and Metoprolol Acid, have longer durations of action and are used for chronic management of cardiovascular conditions.
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChIキー |
ILSCWPMGTDPATI-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


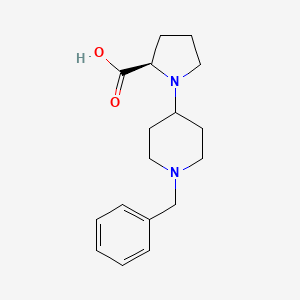
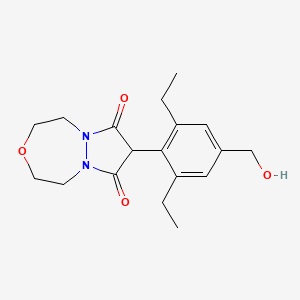
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)

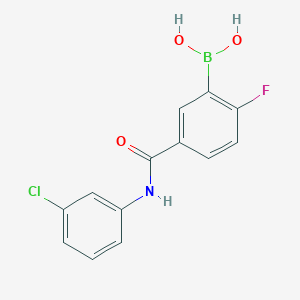
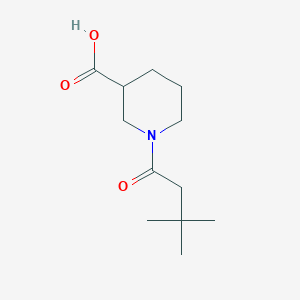
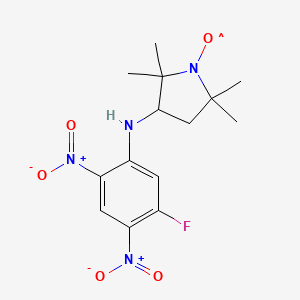
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
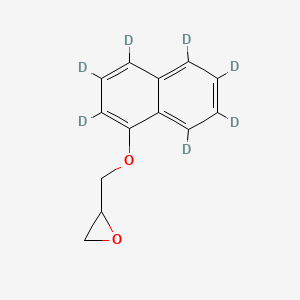
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

